N-(3-iodophenyl)-2-methoxyacetamide

Description

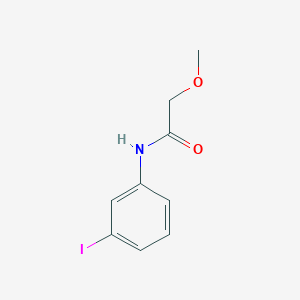

N-(3-Iodophenyl)-2-methoxyacetamide is an acetamide derivative characterized by a methoxy group (-OCH₃) at the 2-position and an iodine atom at the 3-position of the phenyl ring. The iodine substituent imparts distinct electronic and steric properties due to its large atomic radius, high polarizability, and moderate electronegativity. While direct data on its applications are sparse in the provided evidence, structural analogs suggest roles in medicinal chemistry, particularly in targeting enzyme pathways or receptors where halogen interactions are critical .

Properties

IUPAC Name |

N-(3-iodophenyl)-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-13-6-9(12)11-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSOHTRLWOBCRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of N-(3-iodophenyl)-2-methoxyacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-(3-iodophenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: The phenyl ring can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

N-(3-iodophenyl)-2-methoxyacetamide has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Radiopharmaceuticals: Due to the presence of iodine, it can be used in the synthesis of radioiodinated compounds for diagnostic imaging and therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-2-methoxyacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can facilitate the formation of covalent bonds with target proteins, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3-iodophenyl)-2-methoxyacetamide and related compounds:

Key Insights:

Halogen Effects :

- The iodine atom in this compound provides stronger van der Waals interactions and enhanced binding affinity compared to smaller halogens like chlorine (e.g., N-(3-chlorophenyl)-2-methoxyacetamide). Evidence from N-(3-iodophenyl)maleimide demonstrates that iodine substitution significantly improves inhibition potency (IC₅₀ = 2.24 μM) compared to other halogens .

- Chlorine analogs may offer better solubility but reduced bioactivity due to weaker hydrophobic interactions.

The 2-methoxy group in all compounds enhances electron-donating effects, which may stabilize resonance structures or influence hydrogen bonding.

Synthetic Flexibility :

- Similar compounds (e.g., N-(3-methoxyphenyl)-2-azidoacetamide) are synthesized via nucleophilic acyl substitution, suggesting that this compound could be prepared using 3-iodoaniline and methoxyacetyl chloride under mild conditions .

The methoxy group could further modulate pharmacokinetics by improving membrane permeability .

Biological Activity

N-(3-iodophenyl)-2-methoxyacetamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

This compound features an iodine atom attached to a phenyl group and a methoxyacetamide functional group. Its molecular formula is , with a molecular weight of approximately 263.09 g/mol. The presence of the iodine atom enhances its reactivity, potentially leading to significant biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The iodine atom can engage in halogen bonding, which may influence the compound's affinity for specific receptors or enzymes. Additionally, the methoxyacetamide group can form hydrogen bonds, further modulating biochemical pathways.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Potential : Research has shown that derivatives of similar compounds possess cytotoxic effects on tumor cell lines, suggesting potential anticancer applications.

- Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its therapeutic effects.

Data Tables and Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Significant | Yes |

| N-(3-bromophenyl)-2-methoxyacetamide | Low | Moderate | No |

| N-(3-chlorophenyl)-2-methoxyacetamide | Low | Low | No |

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several halogenated acetamides, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines such as HeLa and A549. Results indicated a dose-dependent response, with IC50 values suggesting potent anticancer activity.

- Enzyme Inhibition : Investigations into enzyme inhibition revealed that this compound effectively inhibits certain kinases involved in cancer progression, indicating its potential as a therapeutic agent in targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.